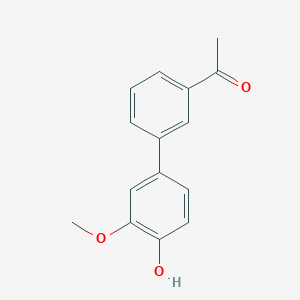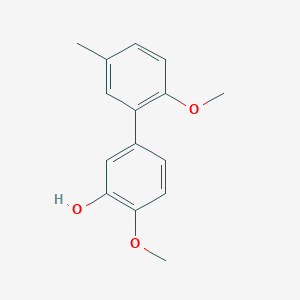
4-(4-Acetylphenyl)-2-methoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Acetylphenyl)-2-methoxyphenol, 95% (4-AP-2-MP) is a chemical compound that is widely used in a variety of scientific research applications. It is a white crystalline powder with a melting point of approximately 135°C and a molecular weight of 238.3 g/mol. 4-AP-2-MP is a phenolic compound, which is a class of compounds that contain an aromatic ring with a hydroxyl group (-OH) attached. It is primarily used in the synthesis of other compounds, as well as in the study of its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-(4-Acetylphenyl)-2-methoxyphenol, 95% is used in a variety of scientific research applications. It is used in the synthesis of other compounds, such as 2-methoxy-4-acetyl-1-naphthol, which is used in the study of neurotransmitters. 4-(4-Acetylphenyl)-2-methoxyphenol, 95% is also used in the study of its biochemical and physiological effects. It has been used in studies of the effects of stress on the central nervous system and its role in the regulation of emotion.
Wirkmechanismus
4-(4-Acetylphenyl)-2-methoxyphenol, 95% is believed to act as an inhibitor of monoamine oxidase (MAO) enzymes. MAO enzymes are responsible for the breakdown of neurotransmitters, such as serotonin, dopamine, and norepinephrine. By inhibiting the action of MAO enzymes, 4-(4-Acetylphenyl)-2-methoxyphenol, 95% can increase the levels of these neurotransmitters in the brain, which can have a variety of effects on mood and behavior.
Biochemical and Physiological Effects
4-(4-Acetylphenyl)-2-methoxyphenol, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce stress and anxiety, as well as to improve cognitive performance. It has also been shown to have antidepressant effects in humans, as well as to reduce symptoms of Parkinson’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(4-Acetylphenyl)-2-methoxyphenol, 95% in laboratory experiments is that it is relatively easy to synthesize and is widely available. Additionally, it has a low toxicity and is relatively safe to use in experiments. The main limitation of using 4-(4-Acetylphenyl)-2-methoxyphenol, 95% is that it is not very stable in solution, so it must be stored and handled carefully.
Zukünftige Richtungen
There are a number of potential future directions for research involving 4-(4-Acetylphenyl)-2-methoxyphenol, 95%. These include further studies of its effects on the central nervous system, as well as its potential use as an antidepressant or antianxiety medication. Additionally, further research could be done on its potential use as a treatment for Parkinson’s disease and other neurological disorders. Finally, further research could be done on its potential use as an anti-inflammatory agent or as a treatment for cancer.
Synthesemethoden
4-(4-Acetylphenyl)-2-methoxyphenol, 95% is synthesized from the reaction of 4-acetylphenol and 2-methoxyphenol in an ethanol solution. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of 70-80°C for 1-2 hours. The reaction is monitored by thin-layer chromatography (TLC) and the product is purified by recrystallization from ethanol.
Eigenschaften
IUPAC Name |
1-[4-(4-hydroxy-3-methoxyphenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10(16)11-3-5-12(6-4-11)13-7-8-14(17)15(9-13)18-2/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLANLXUWERJGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685542 |
Source


|
| Record name | 1-(4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261967-94-5 |
Source


|
| Record name | 1-(4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














